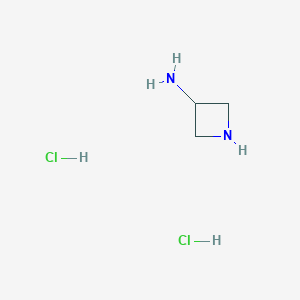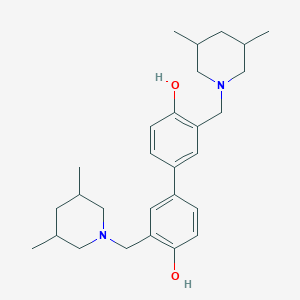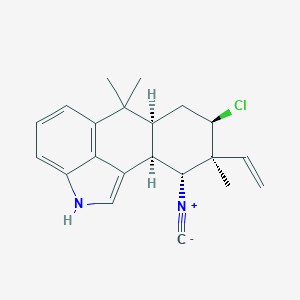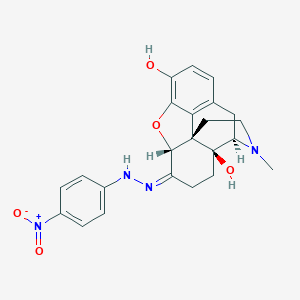
Oxypnph
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxypnph is a newly discovered chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using a unique method that involves the use of specialized equipment and techniques. The purpose of
Mécanisme D'action
The mechanism of action of Oxypnph is not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes and to interfere with the function of certain cellular pathways. It may also have an effect on the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Oxypnph has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It may also have neuroprotective effects and may be useful in the treatment of neurological disorders. Additionally, Oxypnph has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Oxypnph in lab experiments is its specificity. It has been shown to have activity against specific types of cancer cells and may be useful in the development of targeted cancer treatments. Additionally, Oxypnph has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar activity. However, one limitation of using Oxypnph in lab experiments is its cost. The specialized equipment and techniques required for its synthesis can be expensive, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on Oxypnph. One area of research is the development of new cancer treatments based on the compound's activity against cancer cells. Another area of research is the study of Oxypnph's mechanism of action and its effect on cellular pathways. Additionally, Oxypnph may have potential applications in the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Conclusion
In conclusion, Oxypnph is a newly discovered chemical compound that has potential applications in scientific research. Its synthesis method involves the use of specialized equipment and techniques, and it has been shown to have activity against certain types of cancer cells and may be useful in the treatment of neurological disorders. While there are advantages to using Oxypnph in lab experiments, such as its specificity and low toxicity, there are also limitations, such as its cost. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of Oxypnph involves the use of specialized equipment and techniques. The process begins with the preparation of the starting materials, which are then combined in a specific order and under controlled conditions. The reaction proceeds under an inert atmosphere and at a specific temperature and pressure. The final product is purified using a combination of chromatography and recrystallization techniques.
Applications De Recherche Scientifique
Oxypnph has potential applications in a variety of scientific research fields, including pharmacology, neuroscience, and biochemistry. It has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer treatments. It also has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, Oxypnph may be useful in the study of biochemical pathways and the development of new drugs.
Propriétés
Numéro CAS |
101365-17-7 |
|---|---|
Nom du produit |
Oxypnph |
Formule moléculaire |
C23H24N4O5 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |
Clé InChI |
DPKGAKCNOIPMOW-QINNMFRESA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
SMILES canonique |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Synonymes |
oxymorphone 4-nitrophenylhydrazone OxyPNPH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



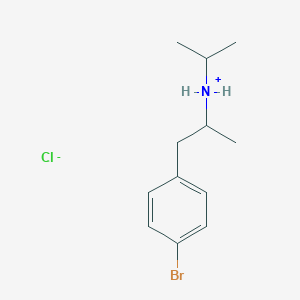
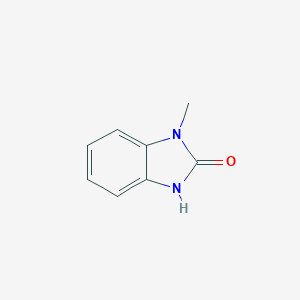
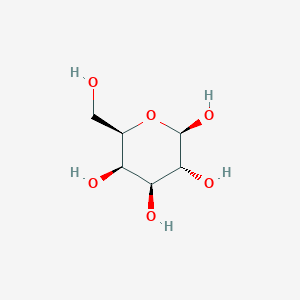
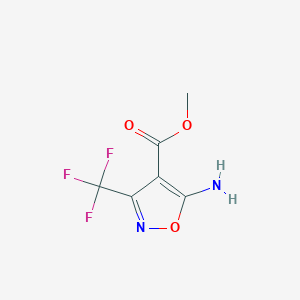
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
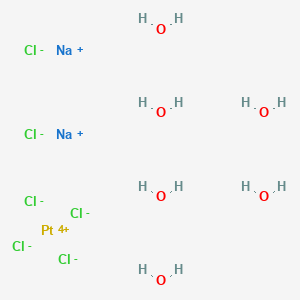
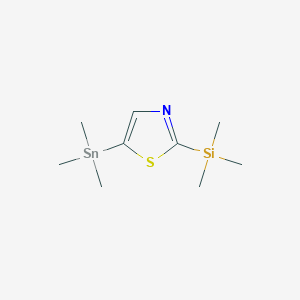
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

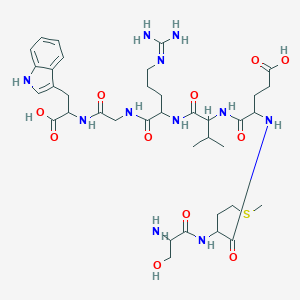
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
